molecular formula C26H20BrIN2O3 B11264309 N'-[(Z)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(Z)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B11264309
M. Wt: 615.3 g/mol
InChI Key: AJTDZDXBTGGVOY-FDVSRXAVSA-N
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Description

N’-[(Z)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl, naphthyl, and iodophenoxy groups

Preparation Methods

The synthesis of N’-[(Z)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE involves multiple steps. One common method includes the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction typically requires specific conditions such as the presence of a base (e.g., NaOH or KOH) and solvents like ethanol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(Z)-{2-[(3-BROMOPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The presence of halogen atoms and aromatic rings allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar compounds include other acetohydrazides and derivatives of bromophenyl and iodophenoxy groups. For example:

Properties

Molecular Formula

C26H20BrIN2O3

Molecular Weight

615.3 g/mol

IUPAC Name

N-[(Z)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C26H20BrIN2O3/c27-20-6-3-4-18(14-20)16-33-25-13-8-19-5-1-2-7-23(19)24(25)15-29-30-26(31)17-32-22-11-9-21(28)10-12-22/h1-15H,16-17H2,(H,30,31)/b29-15-

InChI Key

AJTDZDXBTGGVOY-FDVSRXAVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)COC3=CC=C(C=C3)I)OCC4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC=C(C=C3)I)OCC4=CC(=CC=C4)Br

Origin of Product

United States

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